5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-2-22-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)19(22)23)21-28(24,25)18-10-9-17(20)27-18/h3-11,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOPAVIKBFXQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a unique dibenzo[b,f][1,4]oxazepine core structure, which is substituted with a chlorine atom and a thiophene sulfonamide group. Its molecular formula is with a molecular weight of approximately 434.9 g/mol .
The compound exhibits stability under standard conditions but may be influenced by environmental factors such as pH and temperature. The presence of functional groups like sulfonamide and thiophene can significantly affect its solubility and reactivity.
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties. The biological activity of this compound has been investigated alongside other sulfonamide derivatives.
In studies evaluating antimicrobial activity, various sulfonamide derivatives were tested against both Gram-positive and Gram-negative bacteria using the agar dilution method. However, many compounds, including some related to this structure, did not demonstrate significant antimicrobial activity below the MIC (minimum inhibitory concentration) of 100 μM .
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives has also been assessed using methods such as the DPPH radical scavenging assay and the FRAP assay. While some derivatives showed moderate antioxidant activities (IC50 values ranging from 0.66 to 1.75 mM), specific structure-functional relationships were noted; for instance, the presence of certain substituents significantly influenced radical scavenging effectiveness .
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activities of compounds similar to this compound:
- Antimicrobial Screening :
- Antioxidant Evaluation :
- Structure Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | Notes |
|---|---|---|---|
| 5-chloro-N-(10-ethyl...) | >100 μM against E. coli | 0.66 - 1.75 mM (varies by derivative) | Moderate activity observed |
| Related Sulfonamide A | >100 μM | 0.81 mM | Enhanced activity with methyl substitution |
| Related Sulfonamide B | >100 μM | 1.57 mM | Hydroxyl group position affects activity |
Scientific Research Applications
Biological Applications
The compound's unique structure indicates potential applications in various biological contexts:
Antibacterial Activity
As a member of the sulfonamide class, this compound may exhibit antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis .
Enzyme Inhibition
Preliminary studies suggest that compounds with similar structures may act as inhibitors of specific enzymes or receptors. For example, research into related compounds indicates potential interactions with protein kinases involved in inflammatory processes .
Therapeutic Potential
Given its structural features, 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide could hold promise for treating conditions linked to inflammation or neurodegenerative diseases due to its potential role in modulating kinase activity .
Potential Research Directions
Future research could focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Evaluating safety and efficacy in preclinical models before advancing to human trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
